molecular formula C6H12F6O6S2Si2 B12078784 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate)

1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate)

Cat. No.: B12078784
M. Wt: 414.5 g/mol
InChI Key: DDLIUBTVPWVFPI-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C8H18F6O6S2Si2. It is a derivative of tetramethyldisilane, where the hydrogen atoms on the silicon atoms are replaced by trifluoromethanesulfonate groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

The synthesis of 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) typically involves the reaction of tetramethyldisilane with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at a low temperature, usually around 0°C, to ensure complete conversion of the starting materials to the desired product. The product is then purified by distillation or recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the trifluoromethanesulfonate groups are replaced by other nucleophiles such as halides, alkoxides, or amines.

    Reduction Reactions: The compound can be reduced to form tetramethyldisilane by using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common reagents and conditions used in these reactions include anhydrous solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the introduction of trifluoromethanesulfonate groups into organic molecules. It is also used in the synthesis of organosilicon compounds.

    Biology: The compound is used in the modification of biomolecules to study their structure and function. It is also used in the development of new drugs and therapeutic agents.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also used in the development of diagnostic agents and imaging probes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) involves the interaction of the trifluoromethanesulfonate groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants or substrates present in the reaction mixture .

Comparison with Similar Compounds

1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) can be compared with other similar compounds such as:

The uniqueness of 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) lies in its ability to introduce trifluoromethanesulfonate groups into various molecules, making it a valuable reagent in organic synthesis and other scientific research applications.

Properties

Molecular Formula

C6H12F6O6S2Si2

Molecular Weight

414.5 g/mol

IUPAC Name

[[dimethyl(trifluoromethylsulfonyloxy)silyl]-dimethylsilyl] trifluoromethanesulfonate

InChI

InChI=1S/C6H12F6O6S2Si2/c1-21(2,17-19(13,14)5(7,8)9)22(3,4)18-20(15,16)6(10,11)12/h1-4H3

InChI Key

DDLIUBTVPWVFPI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OS(=O)(=O)C(F)(F)F)[Si](C)(C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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